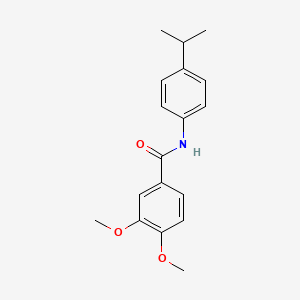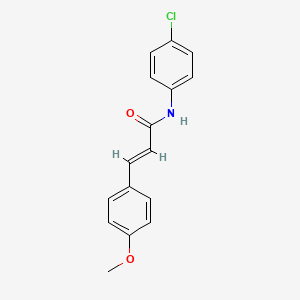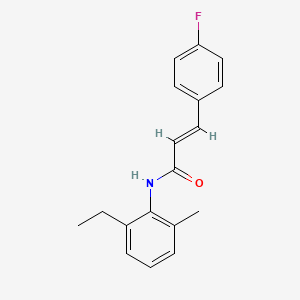
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, commonly known as CDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CDMPA belongs to the class of amides and is synthesized through a multi-step process involving various reagents and solvents.
Mechanism of Action
CDMPA exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, leading to anti-inflammatory and analgesic effects. In addition, CDMPA has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
CDMPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. In addition, CDMPA has been found to improve cognitive function by inhibiting the activity of AChE. Furthermore, it has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.
Advantages and Limitations for Lab Experiments
CDMPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, it exhibits a wide range of pharmacological effects, making it a versatile compound for studying various diseases and conditions. However, CDMPA also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Future Directions
There are several future directions for research involving CDMPA. One area of interest is its potential applications in treating cancer. CDMPA has been found to inhibit the activity of certain enzymes and receptors that are involved in cancer cell proliferation, making it a promising candidate for cancer treatment. Another area of interest is its potential applications in treating neurodegenerative diseases. CDMPA has been found to improve cognitive function and inhibit the activity of certain enzymes and receptors that are involved in neurodegeneration, making it a potential candidate for treating diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential applications of CDMPA in these areas.
Synthesis Methods
The synthesis of CDMPA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-chloro-2-methylphenol with potassium carbonate in dimethylformamide (DMF) to form 2-(4-chloro-2-methylphenoxy)acetamide. In the second step, the resulting compound is reacted with 2,5-dimethoxyaniline in the presence of triethylamine and acetic anhydride to form CDMPA. The final product is obtained through purification using column chromatography.
Scientific Research Applications
CDMPA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In addition, CDMPA has been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to inhibit the activity of certain enzymes and receptors makes it a promising candidate for drug development.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-12(18)4-6-15(11)23-10-17(20)19-14-9-13(21-2)5-7-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBDWPKDSHFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)


![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)


![3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
